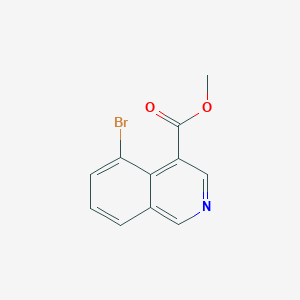

Methyl 5-bromoisoquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 5-bromoisoquinoline-4-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-5-7-3-2-4-9(12)10(7)8/h2-6H,1H3 |

InChI Key |

FJDLYFJREOZJTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CN=C1)C=CC=C2Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Bromoisoquinoline 4 Carboxylate

Transformation of the Bromine Substituent and Ester Group

Comprehensive Reaction Mechanisms

The reactivity of Methyl 5-bromoisoquinoline-4-carboxylate is predominantly dictated by the interplay of its bromo and methyl carboxylate substituents on the isoquinoline (B145761) scaffold. These functional groups open avenues for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C-5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR)₂) proceeds through three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the isoquinoline ring to form a Palladium(II) intermediate.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | 5-(dihalo-pallada)-isoquinoline-4-carboxylate intermediate |

| Transmetalation | Transfer of the organic group from the boron reagent to the palladium center. | 5-(organo-halo-pallada)-isoquinoline-4-carboxylate intermediate |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Methyl 5-substituted-isoquinoline-4-carboxylate |

Nucleophilic Aromatic Substitution (SNAr):

While less common for aryl bromides compared to activated systems, under specific conditions, the bromine atom on the electron-deficient isoquinoline ring can be displaced by strong nucleophiles. The mechanism is generally believed to proceed via a two-step addition-elimination pathway involving a Meisenheimer complex.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the substituted product.

The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

| Step | Description | Intermediate |

| Nucleophilic Addition | Attack of the nucleophile on the C-5 position. | Meisenheimer complex (a resonance-stabilized anionic intermediate) |

| Elimination | Departure of the bromide leaving group. | Methyl 5-substituted-isoquinoline-4-carboxylate |

Exploration of Novel Reaction Pathways and Domino Sequences

The strategic placement of functional groups in this compound makes it an ideal substrate for the development of novel reaction pathways and domino sequences, enabling the rapid assembly of complex polycyclic heterocyclic systems.

Domino Heck/Borylation Reactions:

One innovative approach involves a domino Heck/borylation reaction. While not explicitly detailed for this exact substrate in the available literature, analogous transformations on similar bromo-aza-aromatic systems suggest a plausible pathway. This sequence could involve an initial intramolecular Heck reaction, followed by a borylation step, to construct intricate fused ring systems.

Proposed Domino Heck/Borylation Sequence:

| Step | Reaction Type | Intermediate/Product |

| 1 | Intramolecular Heck Reaction | Formation of a new carbocycle fused to the isoquinoline core. |

| 2 | Borylation | Introduction of a boronic ester functionality for further synthetic diversification. |

Povarov-type Domino Reactions:

Furthermore, the isoquinoline nitrogen can participate in domino reactions. For instance, a Povarov-type reaction, which is a formal [4+2] cycloaddition, could be envisioned. While typically involving imines, related sequences with isoquinoline derivatives have been reported for the synthesis of complex nitrogen-containing polycycles. A plausible, though not yet reported, domino sequence starting from this compound could involve an initial functionalization at the C-5 position, followed by a cycloaddition reaction involving the nitrogen atom of the isoquinoline ring.

The exploration of such novel reaction pathways holds immense potential for the efficient synthesis of diverse and structurally complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 5 Bromoisoquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular connectivity and stereochemistry can be constructed.

The ¹H NMR spectrum of Methyl 5-bromoisoquinoline-4-carboxylate is expected to provide key information about the number of different types of protons and their neighboring environments. Based on the analysis of related isoquinoline (B145761) structures, the proton signals can be predicted. rsc.org

The protons on the isoquinoline ring system are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the methyl carboxylate group, as well as the nitrogen atom in the ring. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, likely around δ 3.9-4.1 ppm. rsc.org

The multiplicity of the signals for the aromatic protons will be informative. For instance, protons on adjacent carbons will exhibit spin-spin coupling, leading to doublets, triplets, or more complex multiplets. The magnitude of the coupling constants (J values) can help in assigning the positions of the protons on the isoquinoline ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.7 | s | - |

| H-6 | ~8.2 | d | 7-8 |

| H-7 | ~7.8 | t | 7-8 |

| H-8 | ~8.4 | d | 7-8 |

| -OCH₃ | ~4.0 | s | - |

Note: The predicted values are based on data from similar substituted isoquinoline compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their electronic environment.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. The carbon atoms of the isoquinoline ring will appear in the aromatic region, generally between δ 120 and 160 ppm. The carbon atom attached to the bromine (C-5) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon of the ester group will be observed in the upfield region, typically around δ 50-55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-1 | ~153 |

| C-3 | ~145 |

| C-4 | ~125 |

| C-4a | ~135 |

| C-5 | ~120 |

| C-6 | ~130 |

| C-7 | ~128 |

| C-8 | ~129 |

| C-8a | ~138 |

| -OCH₃ | ~53 |

Note: The predicted values are based on data from similar substituted isoquinoline compounds and may vary from experimental values.

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the proton spin systems within the isoquinoline ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of carbon signals for all protonated carbons. nih.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems within the molecule. For instance, the methyl protons of the ester group would be expected to show a correlation to the carbonyl carbon and the C-4 carbon of the isoquinoline ring. nih.govsdsu.edu

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound will exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational modes include:

C=O Stretch: A strong absorption band in the FTIR spectrum, typically in the region of 1700-1730 cm⁻¹, is characteristic of the carbonyl group in the methyl ester. mdpi.com

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The isoquinoline ring will give rise to several bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2980-2850 | Medium to Weak |

| C=O Stretch (Ester) | 1730-1715 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Ester) | 1300-1000 | Strong |

| C-H Bending | 900-675 | Medium to Strong |

| C-Br Stretch | 600-500 | Medium to Strong |

To gain a deeper understanding of the vibrational modes and to make more precise assignments, experimental FTIR and Raman spectra can be compared with spectra predicted from theoretical calculations. nih.gov Density Functional Theory (DFT) is a powerful computational method used to calculate the optimized geometry and vibrational frequencies of molecules. nih.gov

By performing DFT calculations, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for approximations in the theoretical model and the fact that calculations are typically performed for an isolated molecule in the gas phase, while experiments are often conducted on solid or liquid samples. nih.gov This comparison allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions. Such studies on related quinoline (B57606) and isoquinoline derivatives have demonstrated excellent agreement between scaled theoretical and experimental vibrational spectra, providing a robust method for spectral interpretation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of the electronic transitions of this compound through UV-Vis spectroscopy has not been reported in the available scientific literature. The absorption maxima (λmax), which indicate the wavelengths at which the molecule absorbs light, are dependent on its specific electronic structure. For aromatic systems like isoquinoline, these absorptions are typically due to π → π* transitions of electrons within the conjugated ring system. The presence of substituents such as the bromo and methyl carboxylate groups would be expected to modulate the energies of these transitions, causing shifts in the absorption maxima (either bathochromic or hypsochromic shifts) compared to the parent isoquinoline molecule. However, without experimental data, a quantitative analysis is not possible.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

A crystallographic study of this compound, which would provide definitive information on its three-dimensional structure and packing in the solid state, has not been published. Such an analysis is crucial for understanding the molecule's precise geometry and the non-covalent interactions that govern its crystal lattice.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific bond lengths, bond angles, and dihedral angles for this compound are not available as no crystal structure has been deposited in public databases. This information can only be obtained through single-crystal X-ray diffraction analysis.

Investigation of Intermolecular Interactions and Crystal Lattices

Details regarding the intermolecular interactions (such as hydrogen bonding, halogen bonding, or π–π stacking) and the specific crystal lattice parameters for this compound are currently unknown. This information is derived from X-ray diffraction studies, which have not been reported for this compound.

Computational and Theoretical Chemical Studies of Methyl 5 Bromoisoquinoline 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are instrumental in elucidating the geometric and electronic characteristics of Methyl 5-bromoisoquinoline-4-carboxylate.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, often with hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to find the minimum energy conformation on the potential energy surface. researchgate.netnih.gov This process adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Conformational analysis is particularly important for the carboxylate group, which can rotate relative to the isoquinoline (B145761) ring. By calculating the energy of different rotamers, the most stable conformer can be identified. This optimized geometry serves as the foundation for all subsequent electronic property calculations. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C5-Br | 1.912 |

| Bond Length (Å) | C4-C(O)O | 1.505 |

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | C-O(Me) | 1.358 |

| Bond Angle (°) | C4-C5-Br | 121.5 |

| Bond Angle (°) | C3-C4-C(O)O | 122.3 |

| Dihedral Angle (°) | C3-C4-C(O)-O | -45.8 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. wuxiapptec.com For this compound, the distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue areas denote positive potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms. For this compound, the MEP surface would likely show significant negative potential around the nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester group, identifying them as key sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs. wikipedia.orgblogspot.com This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C1-C8a) | 25.4 |

| LP(2) O(carbonyl) | π(C4-C(ester)) | 18.9 |

| π(C6-C7) | π(C5-C8a) | 21.2 |

| π(C3-C4) | π(N-C1) | 19.8 |

Understanding the distribution of atomic charges is essential for interpreting molecular reactivity, dipole moment, and electrostatic interactions. Methods such as Natural Population Analysis (NPA), derived from NBO theory, provide a more robust description of electron distribution than older methods like Mulliken population analysis. wisc.edu

The analysis reveals the partial positive or negative charges on each atom. In this compound, the electronegative nitrogen, oxygen, and bromine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them and the hydrogen atoms will exhibit partial positive charges. This charge distribution influences the molecule's polarity and its interaction with other polar molecules or ions.

| Atom | Natural Charge (e) |

|---|---|

| Br | -0.085 |

| N | -0.531 |

| O (carbonyl) | -0.582 |

| O (ether) | -0.495 |

| C5 (bonded to Br) | +0.120 |

| C (carbonyl) | +0.754 |

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static electronic properties, quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction pathways. researchgate.net

For instance, DFT calculations can be used to model reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are common for aryl halides. These calculations involve locating the transition state structure for each elementary step and calculating the corresponding activation energy barrier. This information is invaluable for understanding reaction kinetics, predicting product formation, and optimizing reaction conditions for synthetic applications. researchgate.net The theoretical elucidation of reaction mechanisms provides a molecular-level understanding that complements and guides experimental studies.

Energy Profiles and Transition State Determination

The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface (PES) of a reaction. This map provides the energy of the system as a function of the positions of its atoms. Key features of the PES are stationary points, which include reactants, products, intermediates, and, most importantly, transition states.

Energy Profiles: An energy profile, or reaction coordinate diagram, is a 2D slice of the multidimensional PES, plotting the energy against the reaction coordinate (a parameter representing the progress of the reaction). For a reaction involving this compound, such as a nucleophilic substitution or a metal-catalyzed cross-coupling, the energy profile would illustrate the relative energies of the reactants, any intermediates, the transition states connecting them, and the final products. The difference in energy between reactants and the highest-energy transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.

Transition State Determination: The transition state is the highest point on the minimum energy path between reactants and products; it represents a first-order saddle point on the PES. wikipedia.org Identifying the precise geometry and energy of a transition state is a primary goal of mechanistic studies. wikipedia.org Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate these structures. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. wikipedia.org For reactions involving isoquinoline derivatives, these calculations can elucidate how substituents, like the bromine atom and methyl carboxylate group on this compound, influence the activation barrier and thus the reaction rate. nih.gov

Computational Prediction of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Computational chemistry is an invaluable tool for predicting which isomer will be the major product, a property known as selectivity.

Regioselectivity: This refers to the preference of a chemical reaction to occur at one position of a molecule over another. For an aromatic system like this compound, reactions such as electrophilic aromatic substitution or C-H functionalization could occur at several different positions on the isoquinoline core. nih.govacs.org Computational models can predict the most likely site of reaction by comparing the activation energies of the transition states leading to each possible regioisomeric product. rsc.orgsemanticscholar.org The pathway with the lowest activation energy is kinetically favored and will correspond to the major product. rsc.org Factors such as atomic partial charges, frontier molecular orbital (HOMO/LUMO) distributions, and the stability of reaction intermediates are analyzed to rationalize these predictions. rsc.orgnih.gov Machine learning models are also increasingly used to predict regioselectivity for reactions involving heterocyclic compounds. nih.gov

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While less common in reactions involving the planar aromatic core of this compound itself, stereoselectivity becomes crucial if reactions create new chiral centers, for instance, through addition to the heterocyclic ring or modification of the carboxylate group. Computational methods would again be used to calculate the energies of the diastereomeric transition states. The energy difference between these transition states allows for the prediction of the diastereomeric or enantiomeric excess of the reaction.

In Silico Prediction of Spectroscopic Parameters

In silico (computational) methods allow for the prediction of various spectroscopic parameters. These theoretical spectra are crucial for confirming the identity of a synthesized compound, interpreting experimental data, and understanding the relationship between molecular structure and spectroscopic properties.

Computed NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, especially DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov The standard approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. nih.gov

The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. For this compound, these calculations would predict the specific chemical shifts for each hydrogen and carbon atom in the molecule. nih.gov This data is invaluable for assigning peaks in an experimental spectrum, especially for complex aromatic systems where signals may overlap. The accuracy of these predictions depends on the chosen computational method (functional and basis set) and the inclusion of solvent effects. nih.govsemanticscholar.org

Table 1: Hypothetical Computed vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative. Specific computational studies for this molecule are not available in the cited literature.)

| Atom Position | Computed ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Computed ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H1 | Data not available | Data not available | - | - |

| H3 | Data not available | Data not available | - | - |

| H6 | Data not available | Data not available | - | - |

| H7 | Data not available | Data not available | - | - |

| H8 | Data not available | Data not available | - | - |

| -OCH₃ | Data not available | Data not available | Data not available | Data not available |

| C1 | - | - | Data not available | Data not available |

| C3 | - | - | Data not available | Data not available |

| C4 | - | - | Data not available | Data not available |

| C4a | - | - | Data not available | Data not available |

| C5 | - | - | Data not available | Data not available |

| C6 | - | - | Data not available | Data not available |

| C7 | - | - | Data not available | Data not available |

| C8 | - | - | Data not available | Data not available |

| C8a | - | - | Data not available | Data not available |

| -COOCH₃ | - | - | Data not available | Data not available |

| -OCH₃ | - | - | Data not available | Data not available |

Simulated Vibrational Spectra (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.govirphouse.com These frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. scialert.net

For this compound, a DFT calculation would yield a set of vibrational frequencies. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experiment. researchgate.net The analysis of the atomic motions for each vibrational mode allows for a detailed assignment of the experimental FTIR and Raman bands to specific bond stretches, bends, and torsions within the molecule, such as C-H, C=N, C=C, and C=O stretches. irphouse.comnih.gov

Table 2: Illustrative Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is illustrative. Specific computational studies for this molecule are not available in the cited literature.)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| C=O Stretch (Ester) | Data not available | Data not available |

| C=N Stretch (Isoquinoline) | Data not available | Data not available |

| C=C Stretch (Aromatic) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

Theoretical UV-Vis Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Theoretical calculations, most commonly using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of molecules. sharif.edu These calculations provide the excitation energies for transitions from the ground electronic state to various excited states, as well as the oscillator strengths, which relate to the intensity of the absorption bands. sharif.edu

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, such as π → π* transitions within the aromatic isoquinoline system. rsc.org These theoretical spectra help in assigning the absorption bands observed experimentally and in understanding how structural features, like the bromine and ester groups, influence the electronic properties and color of the compound. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While the isoquinoline ring system is largely rigid, substituents such as the methyl carboxylate group can rotate around single bonds. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. nih.gov

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent, over a period of time. nih.gov The resulting trajectory provides a detailed picture of the molecule's movements and conformational changes. By analyzing this trajectory, one can map the conformational landscape, identifying the most stable (lowest energy) conformations of the molecule, the energy barriers between them, and the populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. researchgate.net

Strategic Applications of Methyl 5 Bromoisoquinoline 4 Carboxylate in Complex Molecule Synthesis

Scaffold for the Construction of Diverse Isoquinoline (B145761) Derivatives

The chemical architecture of Methyl 5-bromoisoquinoline-4-carboxylate features two key functional groups that serve as handles for diversification: the bromo substituent at the C5 position and the methyl ester at the C4 position. This dual functionality allows for selective and sequential modifications, making it an ideal scaffold for generating a wide array of isoquinoline derivatives.

The bromine atom is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling can be employed to introduce a range of aryl or heteroaryl substituents at the C5 position by reacting the bromo-isoquinoline with various boronic acids. Similarly, Sonogashira coupling allows for the introduction of alkynyl groups, while Buchwald-Hartwig amination can be used to install diverse amine functionalities. These transformations provide access to a vast chemical space of 5-substituted isoquinolines.

Concurrently, the methyl carboxylate group at the C4 position offers another avenue for structural modification. It can be readily hydrolyzed to the corresponding carboxylic acid, as demonstrated in the synthesis of 5-bromoisoquinoline-4-carboxylic acid using sodium hydroxide. patentorder.com This carboxylic acid can then be converted into a variety of other functional groups. For example, it can be transformed into amides through coupling with different amines, or reduced to a primary alcohol, which can be further functionalized. This versatility allows for the introduction of a second point of diversity into the isoquinoline scaffold.

The following table illustrates the potential for diversification through common synthetic transformations applied to this compound:

| Functional Group | Reaction Type | Potential New Substituents/Groups |

| C5-Bromo | Suzuki-Miyaura Coupling | Aryls, Heteroaryls |

| C5-Bromo | Sonogashira Coupling | Alkynes |

| C5-Bromo | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines |

| C5-Bromo | Heck Coupling | Alkenes |

| C4-Carboxylate | Hydrolysis & Amide Coupling | Amides, Carboxylic Acid |

| C4-Carboxylate | Reduction | Primary Alcohol, Aldehyde |

Building Block in the Design and Synthesis of Advanced Heterocyclic Systems

Beyond simple derivatization, this compound serves as a key building block for the assembly of more complex, polycyclic heterocyclic systems. chiralen.com The strategic placement of its functional groups allows it to participate in annulation reactions, where new rings are fused onto the existing isoquinoline core.

For example, a synthetic route could involve an initial cross-coupling reaction at the C5-bromo position to introduce a substituent bearing another reactive functional group. This new group can then react with the C4-ester (or a group derived from it) in an intramolecular cyclization to form a new fused ring. This approach can lead to the synthesis of tetracyclic and pentacyclic frameworks, which are common motifs in biologically active natural products and pharmaceutical agents. nih.gov The isoquinoline unit, known to be a "privileged scaffold" in medicinal chemistry, imparts favorable pharmacological properties to these larger, more complex molecules. nih.gov

The development of novel PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of anticancer agents, often involves the synthesis of complex, fused heterocyclic systems. Isoquinolinone-based tetracyclic compounds have shown significant PARP-1 inhibitory activity. While specific examples starting from this compound are not prevalent in publicly accessible literature, its structure makes it an ideal precursor for such complex molecules. A hypothetical synthetic pathway could involve the transformation of the 5-bromo substituent and the 4-carboxylate into functionalities that can undergo a cascade or domino reaction to build the additional rings required for biological activity.

Precursor for Novel Chemical Entities in Organic Synthesis Research

The utility of this compound as a precursor for novel chemical entities is highlighted by its appearance in several patents for the development of new therapeutic agents. These patents disclose its use as a key intermediate in the synthesis of compounds aimed at treating a range of diseases.

For instance, it has been cited in patent literature as a starting material for the synthesis of:

Inhibitors of cysteine proteases: These are enzymes implicated in a variety of diseases, and their inhibition is a target for therapeutic intervention. chiralen.com

Compounds and compositions for the treatment of coronaviral related diseases: This underscores its role in the rapid development of new antiviral agents. chiralen.com

Tricyclic compounds to degrade neosubstrates for medical therapy: This points to its application in the cutting-edge field of targeted protein degradation, such as the development of PROTACs (Proteolysis Targeting Chimeras). chiralen.com

In these contexts, the isoquinoline core acts as a rigid and well-defined scaffold upon which complex side chains and functional groups are built. The initial bromine and ester functionalities of this compound are transformed through multi-step synthetic sequences to arrive at the final, often complex, target molecules. The specific transformations are proprietary but generally involve the types of cross-coupling and functional group interconversions discussed previously. Its role as a readily available, yet highly functionalized, starting material accelerates the discovery and development of new chemical entities with potential therapeutic value.

Application in Diversity-Oriented Synthesis (DOS) and Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules to probe biological systems. The principles of DOS rely on the use of versatile building blocks that can be elaborated through branching synthetic pathways to rapidly access a wide range of chemical space.

This compound is an excellent candidate for DOS campaigns. The orthogonal reactivity of the C5-bromo and C4-carboxylate groups allows for a "build/couple/pair" approach. In a hypothetical DOS library synthesis, a common intermediate could be generated from the starting material, for example, by hydrolyzing the ester to the carboxylic acid. This intermediate could then be split into multiple parallel reactions. One set of reactions could involve diverse coupling partners at the C5-bromo position (e.g., a library of boronic acids in a Suzuki coupling). Simultaneously or sequentially, the C4-carboxylic acid could be coupled with a library of amines to generate a diverse set of amides.

This matrix approach, where 'n' different substituents are introduced at one position and 'm' different substituents at another, can rapidly generate a library of n x m unique compounds. The resulting library of diverse isoquinoline derivatives can then be screened in high-throughput assays to identify novel hits for various biological targets. The rigid isoquinoline core provides a consistent structural element, while the diverse substituents at the C4 and C5 positions explore the chemical space around this core, increasing the probability of discovering a molecule with desired biological activity.

Future Prospects and Emerging Research Frontiers for Halogenated Isoquinoline Carboxylates

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is catalyzing the development of more sustainable methods for synthesizing halogenated isoquinoline (B145761) carboxylates. Traditional synthetic routes often rely on harsh reagents and generate significant waste. rsc.org Future methodologies are poised to address these challenges through several key innovations.

One promising avenue is the use of recyclable catalysts. For instance, ruthenium(II) complexes supported on polyethylene (B3416737) glycol (PEG-400) have shown potential as homogeneous, recyclable catalysts for isoquinoline synthesis. researchgate.net This approach offers high atom economy and the use of a biodegradable solvent system. Another green strategy involves performing reactions in biomass-derived solvents like ethanol (B145695), which can eliminate the need for stoichiometric external oxidants in certain cyclization reactions. chemistryworld.com

Furthermore, metal-free synthetic protocols are gaining traction. The activation of nitrile groups towards nucleophilic addition and subsequent annulation in an aqueous medium presents an atom-economical and environmentally benign route to aminated isoquinolines. rsc.org Photocatalysis, utilizing visible light as a renewable energy source, is also emerging as a powerful tool. Isoquinoline-derived organic photocatalysts can facilitate dehydrogenative cross-coupling reactions using air as the oxidant, offering a metal-free alternative for C-H functionalization. nih.gov

The application of these principles to the synthesis of halogenated isoquinoline carboxylates could involve the use of greener halogenating agents and the development of one-pot procedures that minimize waste and energy consumption. The following table summarizes emerging sustainable synthetic strategies applicable to this class of compounds.

Table 1: Emerging Sustainable Synthetic Strategies for Halogenated Isoquinoline Carboxylates

| Strategy | Description | Potential Advantages |

| Recyclable Catalysis | Utilization of catalysts, such as metal complexes on soluble polymer supports (e.g., Ru(II)/PEG-400), that can be recovered and reused. | Reduced catalyst waste, lower cost, improved process sustainability. |

| Biomass-Derived Solvents | Employment of renewable solvents like ethanol for reactions. | Reduced reliance on petrochemical feedstocks, often milder reaction conditions. |

| Metal-Free Protocols | Development of synthetic routes that avoid the use of transition metal catalysts. | Avoids metal contamination of products, often lower toxicity and cost. |

| Photocatalysis | Use of light energy to drive chemical reactions, often with organic dyes or semiconductor-based catalysts. | Utilizes a renewable energy source, enables unique reaction pathways, often mild conditions. |

| Aqueous Synthesis | Performing reactions in water as the solvent. | Environmentally benign, improved safety, potential for unique reactivity and selectivity. |

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The functionalization of the isoquinoline core, particularly at the C4 position, is crucial for modulating the biological activity of these compounds. Research is increasingly focused on unconventional reactivity modes and novel catalytic systems to achieve this with greater efficiency and selectivity.

Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.govrsc.org For halogenated isoquinolines, this approach could enable the late-stage diversification of complex molecules. Novel catalytic systems involving rhodium(III) have been developed for the synthesis of isoquinolone derivatives, which can be precursors to functionalized isoquinolines. nih.gov

Photoredox catalysis is another frontier, enabling unique transformations under mild conditions. For instance, visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been demonstrated, proceeding through a radical pathway that avoids the need for external oxidants. researchgate.net This type of reactivity could be extended to introduce a variety of functional groups onto the halogenated isoquinoline carboxylate scaffold.

Furthermore, the development of modular, one-pot synthesis procedures allows for the rapid assembly of polysubstituted isoquinolines from simple starting materials. nih.gov These methods often utilize palladium catalysis for key C-C bond-forming steps and can incorporate a variety of electrophiles to introduce diversity at the C4 position. nih.gov The exploration of novel catalytic cycles and reaction cascades will continue to push the boundaries of what is possible in the synthesis of these complex heterocyclic systems.

Advanced Computational Tools for Predictive Synthesis and Mechanism Elucidation

The integration of advanced computational tools is revolutionizing the way synthetic routes are designed and optimized. Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity in isoquinoline synthesis. figshare.comnih.gov By modeling transition states and reaction intermediates, chemists can gain insights that guide the development of more efficient and selective catalysts and reaction conditions.

Beyond mechanistic studies, a significant emerging frontier is the use of machine learning (ML) and artificial intelligence (AI) for predictive synthesis. nih.gov ML models are being trained on large datasets of chemical reactions to predict the outcomes of new transformations, including identifying optimal reaction conditions and predicting regioselectivity. nih.govicm.edu.pl For the synthesis of halogenated isoquinoline carboxylates, ML could be used to predict the best catalyst-ligand combination for a desired C-H functionalization or to identify novel, synthetically accessible derivatives with desired electronic properties.

While the application of ML to retrosynthesis and reaction prediction for complex heterocyclic systems is still in its early stages, the potential is immense. chemrxiv.orgacs.org As more high-quality reaction data becomes available, these predictive models will become increasingly accurate and reliable, accelerating the discovery of new synthetic routes and novel halogenated isoquinoline carboxylates with tailored properties.

Integration with High-Throughput Experimentation and Automated Synthesis

The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput experimentation (HTE) and automated synthesis platforms. numberanalytics.commdpi.comscienceintheclassroom.org These technologies enable the rapid screening of a vast number of reaction conditions to identify optimal parameters for a given transformation. mpg.de For the synthesis of halogenated isoquinoline carboxylates, HTE can be used to quickly screen different catalysts, ligands, solvents, and bases to maximize the yield and selectivity of a desired reaction. organic-chemistry.org

Microdroplet reaction technology offers a particularly powerful platform for HTS, allowing for reactions to be carried out on a very small scale with extremely short reaction times. nih.gov This can be used to rapidly screen conditions for reactions such as the condensation reactions often employed in isoquinoline synthesis.

The following table outlines the key technologies and their impact on the future of halogenated isoquinoline carboxylate synthesis.

Table 2: Impact of HTE and Automation on Halogenated Isoquinoline Carboxylate Synthesis

| Technology | Description | Impact on Synthesis |

| High-Throughput Experimentation (HTE) | Parallel execution of a large number of experiments. | Rapid optimization of reaction conditions (catalysts, ligands, solvents, etc.). |

| Microdroplet Reactions | Conducting reactions in picoliter to nanoliter volume droplets. | Ultra-fast reaction screening and condition optimization with minimal reagent consumption. |

| Automated Synthesis Platforms | Robotic systems that perform chemical reactions and purifications. | Increased throughput for library synthesis, improved reproducibility, and reduced manual labor. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. | Precise control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 5-bromoisoquinoline-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, bromination, and esterification. For example, analogous procedures to those described for ethyl 2-(4-bromophenyl)quinoline-4-carboxylate () can be adapted. Key steps include:

- Cyclization : Formation of the isoquinoline core via acid-catalyzed cyclization of appropriate precursors.

- Bromination : Electrophilic aromatic substitution at the 5-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) to yield the methyl ester.

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction data are collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution : Programs like SHELXD ( ) are used for phase determination via direct methods.

- Refinement : SHELXL ( ) refines atomic coordinates, thermal parameters, and hydrogen positions. Bromine’s heavy atom effect aids in locating the substituent.

- Validation : Tools like PLATON ( ) check for geometric anomalies, R-factor consistency, and electron density residuals to validate the structure .

Q. What analytical techniques are essential for verifying the purity and identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic proton environment and ester group (e.g., methyl ester at ~3.9 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₈BrNO₂).

- Elemental Analysis : Matches experimental and theoretical C/H/N/Br percentages.

- Melting Point : Consistency with literature values indicates purity.

- Cross-Validation : Correlate crystallographic data ( ) with spectroscopic results to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational predictions for this compound?

- Methodological Answer :

- Re-examine Data Quality : Check for crystal decay, absorption corrections, or twinning ( ).

- Hydrogen Bonding Analysis : Use graph-set analysis ( ) to identify unexpected intermolecular interactions affecting packing.

- Theoretical Refinement : Compare DFT-optimized geometries with experimental coordinates. Adjust force fields for bromine’s polarizability.

- Disorder Modeling : Apply SHELXL’s PART instructions ( ) to model atomic disorder in the crystal lattice .

Q. What strategies optimize crystallization conditions to improve diffraction quality for this compound?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature Gradients : Gradual cooling from saturation point promotes larger crystals.

- Additives : Introduce trace surfactants (e.g., ionic liquids) to reduce surface tension.

- Seeding : Use micro-seeds from previous trials to control crystal growth.

- Validation : Post-crystallization, validate lattice stability via thermal analysis (TGA/DSC) .

Q. How can researchers address low yields or byproduct formation during the bromination step of this compound synthesis?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track bromination progress.

- Regioselectivity Control : Employ directing groups (e.g., nitro) to steer bromine to the 5-position.

- Byproduct Analysis : Isolate side products via HPLC and characterize using MS/NMR to identify competing pathways (e.g., di-bromination).

- Optimization : Adjust stoichiometry (e.g., NBS:substrate ratio) and reaction time to favor mono-substitution .

Q. What approaches are used to functionalize this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura (Pd-catalyzed) to replace bromine with aryl/heteroaryl groups.

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions for further derivatization.

- Protection/Deprotection : Temporarily mask reactive sites (e.g., using tert-butyl groups) to achieve selective modifications.

- Crystallographic Tracking : Monitor structural changes post-functionalization via X-ray analysis ( ) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.